![molecular formula C25H22FN3O B2969046 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 847177-07-5](/img/structure/B2969046.png)

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

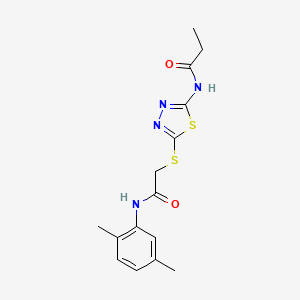

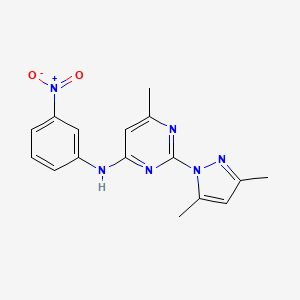

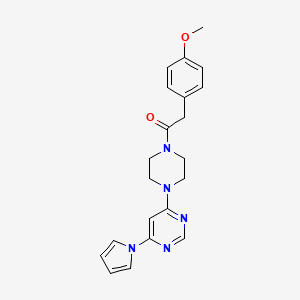

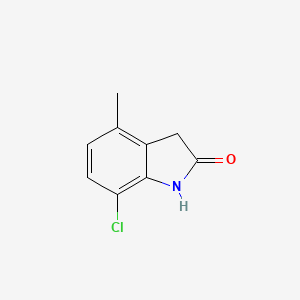

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of various diseases, including cancer, skeletal disorders, and cardiovascular diseases.

Applications De Recherche Scientifique

Potential Anti-Alzheimer's Agents

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds similar in structure to 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, were synthesized and evaluated for their potential anti-Alzheimer's activity. These analogs were inspired by the lead compound donepezil, which is a major drug for managing Alzheimer's disease. The modifications aimed at retaining key interactions such as carbonyl and dimethoxyphenyl functionalities while altering other parts of the molecule. In-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations indicated that certain compounds exhibited excellent anti-Alzheimer's profiles, comparable to donepezil, suggesting their potential as novel therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Novel Routes to Benzimidazoles

Research on the synthesis of various substituted benzimidazoles, including structures related to 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, has been conducted. One study described a method utilizing nitrobenzene as an oxidant to prepare compounds that are analogues of DNA binding fluorochrome Hoechst 33258. This demonstrates the compound's relevance in synthesizing complex structures that could be integral in biochemical applications, including DNA interaction studies (Yadagiri & Lown, 1990).

Mycobacterium tuberculosis GyrB Inhibitors

A study focusing on the design and synthesis of thiazole-aminopiperidine hybrid analogues revealed the potential of compounds structurally related to 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one as Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity in vitro against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential application in developing new antituberculosis drugs (Jeankumar et al., 2013).

Anticancer Evaluation

Another application includes the regioselective N-alkylation of imidazole-containing heterocycles to synthesize compounds with in vitro anticancer activity. Some derivatives demonstrated significant cytotoxic activities against human colon cancer cell lines and leukemia cell lines, highlighting the potential use of these compounds in cancer research (Karaaslan et al., 2020).

Propriétés

IUPAC Name |

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c1-17-5-4-6-21(13-17)28-16-19(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-18-9-11-20(26)12-10-18/h2-13,19H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRBFGOYOBZVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)